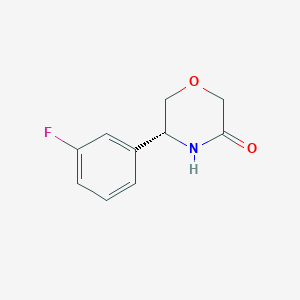![molecular formula C14H20ClN3O3 B8323413 1-Piperidinecarboxylic acid, 3-[(6-chloro-2-pyrazinyl)oxy]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B8323413.png)
1-Piperidinecarboxylic acid, 3-[(6-chloro-2-pyrazinyl)oxy]-, 1,1-dimethylethyl ester, (3R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tert-butyl 3-(6-chloropyrazin-2-yloxy)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a pyrazine moiety, and a tert-butyl ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-butyl 3-(6-chloropyrazin-2-yloxy)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Pyrazine Moiety: The pyrazine moiety is introduced via nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the piperidine ring.
Esterification: The tert-butyl ester group is introduced through esterification reactions, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the piperidine ring or the pyrazine moiety is oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the pyrazine moiety to a dihydropyrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the pyrazine ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products:
Oxidation Products: Pyrazine oxides, piperidine N-oxides.
Reduction Products: Dihydropyrazine derivatives.
Substitution Products: Various substituted pyrazine derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: Utilized as a probe in biological studies to investigate enzyme activities and receptor interactions.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry:
Material Science:
作用機序
The mechanism of action of ®-tert-butyl 3-(6-chloropyrazin-2-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
(S)-tert-butyl 3-(6-chloropyrazin-2-yloxy)piperidine-1-carboxylate: The enantiomer of the compound, with similar chemical properties but different biological activities.
tert-butyl 3-(6-chloropyrazin-2-yloxy)piperidine-1-carboxylate: The racemic mixture of the compound.
Uniqueness:
Chirality: The ®-enantiomer may exhibit different biological activities compared to the (S)-enantiomer and the racemic mixture.
Chemical Structure: The presence of the pyrazine moiety and the tert-butyl ester group imparts unique chemical properties, making it distinct from other piperidine derivatives.
特性
分子式 |
C14H20ClN3O3 |
|---|---|
分子量 |
313.78 g/mol |
IUPAC名 |
tert-butyl (3R)-3-(6-chloropyrazin-2-yl)oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-6-4-5-10(9-18)20-12-8-16-7-11(15)17-12/h7-8,10H,4-6,9H2,1-3H3/t10-/m1/s1 |
InChIキー |
PYMMGFFHCGSMQV-SNVBAGLBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)OC2=CN=CC(=N2)Cl |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=CN=CC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(tributylstannyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B8323338.png)
![2-Cyano-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B8323345.png)

![3-[(1-Methylpyrrolidin-2-yl)methoxy]aniline](/img/structure/B8323359.png)



![2-Methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B8323377.png)
![tert-Butyl 5-formylbicyclo[3.2.1]octan-1-ylcarbamate](/img/structure/B8323392.png)




![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carbaldehyde](/img/structure/B8323441.png)
